5-(Dimethylamino)-2-fluorophenol
Description
5-(Dimethylamino)-2-fluorophenol is a fluorinated phenolic compound featuring a dimethylamino group (-N(CH₃)₂) at the 5-position and a fluorine atom at the 2-position of the benzene ring. This structure combines electron-donating (dimethylamino) and electron-withdrawing (fluoro) substituents, creating unique electronic and steric properties. The compound is frequently utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks and bioactive molecules. For instance, it serves as a precursor for nitrosophenol derivatives (e.g., 5-(dimethylamino)-2-nitrosophenol) with reported applications in antitumor research .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
5-(dimethylamino)-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,1-2H3 |
InChI Key |
POTGISXUYOOQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 5-(Dimethylamino)-2-fluorophenol may involve large-scale chemical reactions using automated systems to ensure precision and efficiency. The process typically includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the dimethylamino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
5-(Dimethylamino)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-fluorophenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s biological activity and its ability to interact with various enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 5-(dimethylamino)-2-fluorophenol with structurally related compounds, focusing on substituent effects, synthesis efficiency, and biological activity.
Substituent Type: Amino vs. Alkyl/Methoxy Groups
- 5-Fluoro-2-methylphenol (): Replacing the dimethylamino group with a methyl group eliminates the electron-donating amino functionality. Methyl groups exert weaker inductive effects, reducing the compound’s capacity to stabilize charge in reactive intermediates. This substitution also decreases solubility in polar solvents compared to the dimethylamino analog.
- The para-dimethylamino group enhances electron donation, leading to higher polymerization reactivity in resin systems compared to ortho-substituted derivatives like this compound .
Substituent Position: Ortho vs. Para/Meta
- Molecular weight increases slightly (145.11 g/mol vs. 155.16 g/mol for this compound), which may affect solubility .
- 3-{5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-ol (OX5, ): A dimethylamino group at the para position (relative to the oxadiazole ring) demonstrates superior cytotoxic activity (IC₅₀ = 24.14 µM) compared to meta-substituted analogs. This suggests that the position of the dimethylamino group relative to other functional groups critically impacts bioactivity .
Alkyl Group Size on Amino Substituents
- 5-(Diethylamino)-2-nitrosophenol (): Replacing dimethylamino with diethylamino reduces synthesis yield (83% vs. 86% for the dimethylamino analog), likely due to increased steric hindrance during nitroso group formation. The larger ethyl groups may also hinder intermolecular interactions in crystal packing or binding to biological targets .
Reactivity in Polymerization
- Ethyl 4-(dimethylamino)benzoate vs. 2-(dimethylamino)ethyl methacrylate (): The para-substituted dimethylamino group in ethyl 4-(dimethylamino)benzoate promotes a higher degree of conversion (73%) in resins than ortho-substituted analogs. This highlights the electronic advantages of para-substitution for photoinitiator systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
